

physical and chemical properties of 4-Fluoro-2-(hydroxymethyl)phenol

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Compound of Interest

Compound Name: 4-Fluoro-2-(hydroxymethyl)phenol

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4-Fluoro-2-(hydroxymethyl)phenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of **4-Fluoro-2-(hydroxymethyl)phenol** (CAS No: 2357-33-7). This fluorinated phenolic compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its structural similarity to biologically active molecules. This document compiles available data on its properties, proposes experimental protocols based on related compounds, and outlines potential research applications.

Chemical and Physical Properties

4-Fluoro-2-(hydroxymethyl)phenol, also known as 5-Fluoro-2-hydroxybenzyl alcohol, is a solid at room temperature.^[1] Its core structure consists of a phenol ring substituted with a fluorine atom at the para position and a hydroxymethyl group at the ortho position relative to the hydroxyl group.

Structural and General Properties

| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 4-Fluoro-2-(hydroxymethyl)phenol | [2] |
| Synonyms | 5-Fluoro-2-hydroxybenzyl alcohol, Benzenemethanol, 5-fluoro-2-hydroxy- | [2] |
| CAS Number | 2357-33-7 | [2] |
| Molecular Formula | C ₇ H ₇ FO ₂ | [2] |
| Molecular Weight | 142.13 g/mol | [2] |
| Appearance | Solid | [1] |

Physicochemical Data

Quantitative data for some physicochemical properties of **4-Fluoro-2-(hydroxymethyl)phenol** are not readily available in the literature. The following table includes reported values and estimated data based on structurally similar compounds.

| Property | Value | Notes | Source(s) |
|---------------|---------------|--|-----------|
| Melting Point | 69-71 °C | Experimental value. | [1] |
| Boiling Point | Not available | - | |
| Solubility | Not available | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is expected to be limited but enhanced by the hydroxyl and hydroxymethyl groups. The related compound 4-hydroxybenzyl alcohol is soluble in water (6.7 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol. | [3] |
| pKa | Not available | The pKa of 4-fluorophenol is reported as 9.89. The presence of the electron-withdrawing hydroxymethyl group at the ortho position is expected to slightly decrease the pKa of the phenolic hydroxyl group, making it a slightly stronger acid than 4-fluorophenol. | |

Spectral Data

Detailed spectral analyses are crucial for the unambiguous identification and characterization of **4-Fluoro-2-(hydroxymethyl)phenol**. While full spectral data with assignments are not publicly available, references to GC-MS and IR spectra exist in databases.^[2] The following are predicted and expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic region will display complex splitting patterns due to the fluorine-proton and proton-proton couplings.
- ¹³C NMR:** The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the fluorine and oxygen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the O-H, C-O, C-F, and aromatic C-H and C=C bonds.

| Functional Group | Expected Wavenumber (cm ⁻¹) |
|------------------------------|---|
| O-H (Phenolic and Alcoholic) | 3600-3200 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 2950-2850 |
| C=C (Aromatic) | 1600-1450 |
| C-O (Phenolic and Alcoholic) | 1260-1000 |
| C-F | 1250-1000 |

Mass Spectrometry (MS)

The mass spectrum obtained by GC-MS is expected to show a molecular ion peak (M^+) at $m/z = 142.13$.^[2] Key fragmentation patterns would likely involve the loss of the hydroxymethyl group ($-CH_2OH$) and other characteristic fragments of the phenolic structure.

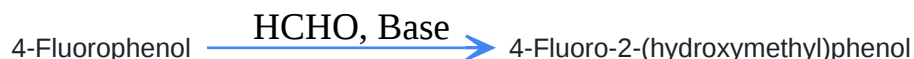
Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of **4-Fluoro-2-(hydroxymethyl)phenol** are not extensively reported. The following sections provide generalized methodologies based on standard organic chemistry techniques and protocols for analogous compounds.

Synthesis

A plausible synthetic route to **4-Fluoro-2-(hydroxymethyl)phenol** is the hydroxymethylation of 4-fluorophenol. This reaction can be achieved by reacting 4-fluorophenol with formaldehyde under basic conditions.

Reaction Scheme:



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Figure 1. Proposed synthesis of **4-Fluoro-2-(hydroxymethyl)phenol**.

Experimental Procedure (Proposed):

- **Reaction Setup:** To a solution of 4-fluorophenol in a suitable solvent (e.g., water or an alcohol/water mixture), add a stoichiometric excess of an aqueous solution of formaldehyde (37 wt. %).
- **Base Addition:** Slowly add a base (e.g., sodium hydroxide or potassium carbonate) to the reaction mixture while maintaining the temperature at or below room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC).

- **Workup:** Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **4-Fluoro-2-(hydroxymethyl)phenol** can be purified by recrystallization or column chromatography.

Recrystallization Protocol (General):

- **Solvent Selection:** Screen for a suitable solvent system. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. Mixtures of solvents like ethyl acetate/hexanes or toluene/heptane can be tested.
- **Dissolution:** Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and heat for a short period.
- **Hot Filtration:** Filter the hot solution to remove any insoluble impurities.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Protocol):

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 280 nm).
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification (General Protocol):

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: An appropriate temperature gradient to ensure good separation.
- Mass Spectrometer: Operated in electron ionization (EI) mode.

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity or signaling pathways of **4-Fluoro-2-(hydroxymethyl)phenol**, its structural features suggest potential areas of investigation for drug development professionals.

Rationale for Interest in Drug Discovery

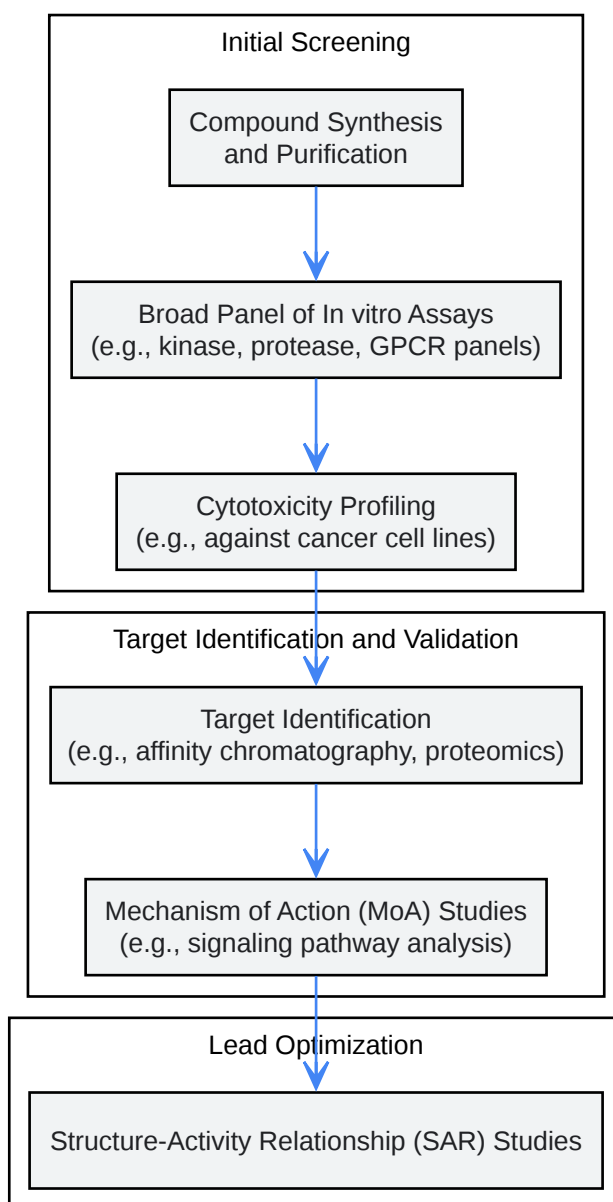
- Phenolic Scaffold: Phenolic moieties are present in a wide range of biologically active natural products and synthetic drugs.^[4] They can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition at biological targets.
- Fluorine Substitution: The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability,

lipophilicity, and binding affinity.

- **Structural Similarity to Known Bioactive Molecules:** The related compound, 2-fluoro-4-(hydroxymethyl)phenol, is utilized in the synthesis of inhibitors for enzymes like acetyl-CoA carboxylase. This suggests that **4-Fluoro-2-(hydroxymethyl)phenol** could also serve as a building block for developing enzyme inhibitors.

Proposed Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the initial biological evaluation of **4-Fluoro-2-(hydroxymethyl)phenol**.



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Figure 2. A proposed workflow for the biological evaluation of **4-Fluoro-2-(hydroxymethyl)phenol**.

Safety and Handling

4-Fluoro-2-(hydroxymethyl)phenol should be handled with appropriate safety precautions in a laboratory setting. The hazard statements for a similar compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May

cause respiratory irritation).[1] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Fluoro-2-(hydroxymethyl)phenol is a chemical compound with potential applications in research and development, particularly in the synthesis of novel bioactive molecules. This guide has summarized its known physical and chemical properties and provided proposed experimental protocols based on available information for related compounds. Further research is required to fully elucidate its spectral characteristics, physicochemical properties, and biological activities to realize its full potential in drug discovery and other scientific disciplines.

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- To cite this document: BenchChem. [physical and chemical properties of 4-Fluoro-2-(hydroxymethyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311887#physical-and-chemical-properties-of-4-fluoro-2-hydroxymethyl-phenol]

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